molecular formula C13H14BrN5O3S B5117707 N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

Cat. No. B5117707
M. Wt: 400.25 g/mol
InChI Key: XMUBYVBPNMCMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, also known as Brp-NQDI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors that block the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in various cellular processes such as inflammation, apoptosis, and cell differentiation.

Mechanism of Action

N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide works by inhibiting the activity of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stimuli such as stress, cytokines, and growth factors, leading to the phosphorylation of its downstream targets such as c-Jun, ATF-2, and p53. The phosphorylation of these targets leads to various cellular responses such as apoptosis, inflammation, and cell differentiation. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide blocks the activity of JNK by binding to its ATP-binding site, preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In animal models of Alzheimer's disease, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide improves cognitive function by reducing beta-amyloid plaque formation and neuroinflammation. In animal models of rheumatoid arthritis, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide reduces joint inflammation and damage by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has several advantages and limitations for lab experiments. One advantage is its specificity for JNK, which makes it a useful tool for studying the role of JNK in various cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective JNK inhibitors based on the structure of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide involves several steps, including the reaction of 4-bromophenylamine with 4,6-dimethyl-2-pyrimidinyl isocyanate to form N-(4-bromophenyl)-N'-[(4,6-dimethyl-2-pyrimidinyl)carbamoyl]urea, which is then reacted with sulfuryl chloride to give the final product, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, JNK signaling pathway is often activated, leading to tumor growth, invasion, and metastasis. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to inhibit JNK activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In neurodegenerative disorders such as Alzheimer's disease, JNK is involved in the formation of beta-amyloid plaques and neurofibrillary tangles. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory diseases such as rheumatoid arthritis, JNK is involved in the production of pro-inflammatory cytokines. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.

properties

IUPAC Name

1-[(4-bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O3S/c1-8-7-9(2)16-12(15-8)17-13(20)19-23(21,22)18-11-5-3-10(14)4-6-11/h3-7,18H,1-2H3,(H2,15,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBYVBPNMCMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.